(+)-Anatoxin A hydrochloride

Neuroscience Toxicology Pharmacodynamics

Using racemic anatoxin-a mixtures introduces the confounding variable of the inactive (-)-enantiomer, diluting observed potency and complicating dose-response interpretation. (+)-Anatoxin A hydrochloride (CAS 64314-16-5) eliminates this variability as the pure, pharmacologically active (+)-enantiomer. • Binding affinity (Ki = 6.51 nM) is distinct from epibatidine (Ki = 0.053 nM), enabling selective probing of neuronal nAChR subtypes that may be masked by broader high-affinity agonists. • Established in vivo ED50 of 47 μg/kg (rat ECAP depression) provides a reproducible benchmark for neuromuscular blockade studies. • Supplied as a stable hydrochloride salt; stored at -20°C under inert atmosphere for reliable analytical standard preparation. For research use only.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
Cat. No. B1292807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Anatoxin A hydrochloride
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCCC2CCC1N2.Cl
InChIInChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H/t8-,10-;/m1./s1
InChIKeyZYFLQFXDHYWQMQ-GHXDPTCOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (+)-Anatoxin A Hydrochloride


(+)-Anatoxin A hydrochloride is a highly potent and stereospecific agonist for nicotinic acetylcholine receptors (nAChRs), originally isolated as a cyanotoxin known as 'Very Fast Death Factor' [1]. It functions as a high-affinity ligand for neuronal nAChR subtypes, particularly those identified by [3H](-)-nicotine binding, making it a critical tool for differentiating receptor pharmacology [2]. The compound's neurotoxic action, characterized by neuromuscular blockade, stems from its potent agonist activity and subsequent receptor desensitization [1]. As a synthetic product, it is supplied as a hydrochloride salt, which enhances its stability and solubility compared to the free base, and is intended strictly for laboratory research applications .

Enantiomer-specific nAChR agonist for receptor subtype differentiation studies
Stable hydrochloride salt form supports reproducible quantitative solution preparation
Designed for research use; neurotoxicity model-response context requires dose control

Stereochemistry and Purity of (+)-Anatoxin A Hydrochloride


Substituting (+)-Anatoxin A hydrochloride with racemic mixtures or other nAChR agonists like epibatidine can lead to significantly different experimental outcomes due to vast differences in potency, stereospecificity, and toxicity. The (+)-enantiomer is the pharmacologically active form, and its potency is not interchangeable with the racemate or the inactive (-)-enantiomer [1]. For example, using a racemic anatoxin-a mixture would introduce a confounding variable of the less active isomer, effectively diluting the observed potency and complicating dose-response interpretations. Furthermore, direct comparison with another high-potency agonist, epibatidine, reveals a 123-fold difference in binding affinity at certain neuronal nAChR subtypes, underscoring that these agonists are not functionally equivalent probes for all receptor subtypes [2]. The quantitative evidence below provides the precise, comparative data necessary for informed selection and experimental design.

Racemic mixture vs. pure enantiomer
Confounding inactive enantiomer dilutes observed potency and complicates dose-response interpretation.
Epibatidine vs. (+)-Anatoxin-a
Ultra-high affinity of epibatidine may mask receptor subtype discrimination; distinct binding profiles may not transfer.

Head-to-Head Evidence for (+)-Anatoxin A Hydrochloride


Stereospecific Potency in In Vivo Toxicity

(+)-Anatoxin A hydrochloride exhibits significantly higher in vivo potency than the racemic mixture. In a conscious rat model, the approximate median lethal dose (LD50) of (+)-Anatoxin-a was about 5-fold less than that of (±)-anatoxin-a, indicating a much higher toxicity for the pure enantiomer [1]. Furthermore, in an intravenous mouse model, the LD50 for (+)-anatoxin-a hydrochloride was 386 μg/kg, compared to 913 μg/kg for racemic anatoxin-a hydrochloride, representing a 2.4-fold difference in potency [2].

Stereospecific In Vivo Toxicity
Head-to-head
~5-fold (rat) / 2.4-fold (mouse) lower LD50 vs. racemate
Supports enantiomer-specific pharmacodynamic response context
Conscious rat and i.v. mouse models
Neuroscience Toxicology Pharmacodynamics

Anatoxin-a vs. Epibatidine Binding Affinity

In competition binding experiments against [3H]epibatidine, (+)-Anatoxin-a showed a binding affinity (Ki) of 6.51 ± 0.53 nM for rat forebrain nAChRs. This affinity is significantly lower (i.e., higher Ki value) than that of (±)-Epibatidine, which demonstrated a Ki of 0.053 ± 0.002 nM in the same assay [1]. This difference highlights that these two high-potency agonists are not interchangeable and have distinct affinity profiles for native neuronal nAChR populations.

Anatoxin-a vs. Epibatidine Affinity
Head-to-head
Ki 6.51 nM vs 0.053 nM; ~123-fold difference
Demonstrates distinct affinity profile for receptor differentiation
Competition binding assay, rat forebrain membranes
Receptor Pharmacology Neurochemistry Binding Assays

Stability: HCl Salt vs. Free Base

The hydrochloride salt form of (+)-Anatoxin A is a white solid that is stable when stored at -20°C in an amber vial under an inert atmosphere. It is noted to be hygroscopic and light-sensitive, which directly impacts its long-term storage and experimental reliability . This is a significant practical advantage over the free base form, which is described as an oily liquid at room temperature and may be more susceptible to degradation [1].

Salt Form Stability
Data to verify
Solid HCl salt, stable at -20°C; free base is oily liquid
Supports reproducible solution preparation and storage
Hygroscopic, light-sensitive; store under inert atmosphere
Chemical Stability Analytical Chemistry Research Reagent Handling

Research Applications of (+)-Anatoxin A Hydrochloride


Neuronal nAChR Subtype Differentiation

(+)-Anatoxin A hydrochloride is ideally suited as a pharmacological tool to differentiate between neuronal nAChR subtypes. Its binding affinity (Ki = 6.51 nM in rat forebrain) is distinct from the ultra-high affinity agonist epibatidine (Ki = 0.053 nM) [1]. This allows researchers to use (+)-anatoxin-a to selectively probe receptor populations that may be masked by epibatidine's broad, high-affinity binding. Additionally, its status as the most potent competitor of ligand binding among 18 tested analogs confirms its use as a gold-standard reference compound for nAChR studies [2].

In Vivo Neurotoxicity Dose-Response

Due to its well-characterized in vivo pharmacodynamics, (+)-anatoxin-a hydrochloride is a robust positive control for studying neuromuscular blockade and neurotoxicity. Researchers can rely on established dose-response data, such as the ED50 for depression of the evoked compound action potential (47 μg/kg in rats) and the lethal threshold (no deaths after i.p. administration of (-)-anatoxin-a up to 73 mg/kg), to design experiments that avoid lethal outcomes while studying the compound's mechanistic effects [1]. The clear differentiation in potency from the racemic mixture is also critical for ensuring the correct dose is administered to achieve a specific pharmacodynamic endpoint [2].

Environmental and Biological Analytical Standards

The defined stability and handling properties of the hydrochloride salt, specifically its storage at -20°C in an amber vial under inert atmosphere, make it a suitable candidate for preparing analytical standards [1]. Its stable, solid form ensures accurate preparation of calibration curves for LC-MS or other quantitative assays used to detect anatoxin-a contamination in environmental water samples or biological matrices, where precision and reproducibility are paramount.

Application
Selection Property
Validation Focus
nAChR subtype differentiation studies
Reported binding affinity profile distinct from ultra-high affinity agonists
Receptor subtype discrimination via competition binding assays
Neurotoxicity model-response studies
Enantiomer-specific in vivo toxicity profile
LD50 and pharmacodynamic endpoint reproducibility
Environmental analytical standard preparation
Stable salt form with defined storage conditions
Calibration curve accuracy and solution stability under recommended storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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